Traxoprodil
Traxoprodil
CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys.
CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons.
Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.
CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons.
Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.
Brand Name:
Vulcanchem
CAS No.:
134234-12-1
VCID:
VC21182369
InChI:
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
SMILES:
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Molecular Formula:
C20H25NO3
Molecular Weight:
327.4 g/mol
Traxoprodil
CAS No.: 134234-12-1
Cat. No.: VC21182369
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys. CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons. Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures. |
|---|---|
| CAS No. | 134234-12-1 |
| Molecular Formula | C20H25NO3 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol |
| Standard InChI | InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 |
| Standard InChI Key | QEMSVZNTSXPFJA-HNAYVOBHSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |
| SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |
| Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |
| Appearance | Solid powder |
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